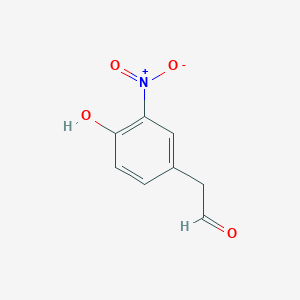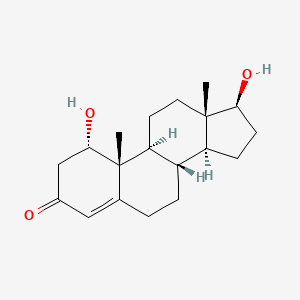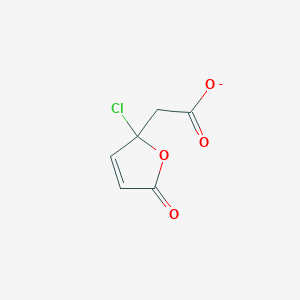
FM 4-64 dye
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FM 4-64 dye is a quaternary ammonium salt A liphophilic dye consisting of a dication that is N,N-dibutyl-4-[6-(pyridin-4-yl)hexa-1,3,5-trien-1-yl]aniline in which the nitrogen of the pyridine moiety is substituted by a 3-(triethylammonio)propyl group and two bromide ions. It is used to selectively stain yeast vacuolar membranes with red fluorescence. It has a role as a fluorochrome. It is an organic bromide salt and a quaternary ammonium salt. It contains a FM 4-64(2+).
Aplicaciones Científicas De Investigación
Endocytosis and Vesicle Trafficking Studies
FM 4-64 dye is extensively used for investigating endocytosis and vesicle trafficking in living cells. Studies have shown its effectiveness in dissecting these processes in both plant and yeast cells. For instance, Bolte et al. (2004) demonstrated the use of FM dyes in studying vesicle trafficking and organelle organization in plant cells, highlighting its utility in double labelling experiments to identify specific organelles like the Golgi apparatus (Bolte et al., 2004). Similarly, Vida and Emr (1995) utilized FM 4-64 as a vital stain to follow bulk membrane internalization and transport to the vacuole in yeast, demonstrating its specificity for vacuolar membranes under steady-state conditions (Vida & Emr, 1995).
Investigation of Endocytic Pathway in Plants
van Gisbergen et al. (2008) validated FM4–64 as a specific marker for the endocytic pathway in plants. Their study involved microinjecting the dye into plant cells, revealing its interactions with phospholipid membrane leaflets and confirming its role as a specific marker for endocytosis (van Gisbergen, Esseling-Ozdoba, & Vos, 2008).
Effects of Stress on Endocytosis
Research by Meaden et al. (1999) used FM 4-64 to study the impact of ethanol stress and heat shock on endocytosis in yeast. This study highlighted the dye's capability in monitoring changes in endocytic patterns under stress conditions, contributing to understanding the cellular responses to environmental stressors (Meaden, Arneborg, Guldfeldt, Siegumfeldt, & Jakobsen, 1999).
Analyzing Neuronal Membrane Dynamics
FM 4-64 has also been instrumental in neuroscience research. For instance, Cochilla, Angleson, and Betz (1999) utilized FM dyes, including FM 4-64, to analyze synaptic vesicle recycling and membrane dynamics in neuronal studies (Cochilla, Angleson, & Betz, 1999). Gaffield and Betz (2007) further applied FM dyes to study synaptic vesicle exocytosis and endocytosis in neurons, highlighting the dye's application in real-time tracking of synaptic activity (Gaffield & Betz, 2007).
Membrane Visualization in Bacteria
Fishov and Woldringh (1999) used FM 4-64 to visualize bacterial membrane domains, demonstrating its effectiveness in studying prokaryotic cell structures and dynamics (Fishov & Woldringh, 1999).
Monitoring Calcium Signaling in Astrocytes
Li et al. (2009) explored the interaction of FM dyes with calcium signaling in cultured astrocytes. They showed that FM4-64 can modify calcium homeostasis, indicating its potential for studying calcium dynamics in glial cells (Li, Hérault, Oheim, & Ropert, 2009).
Propiedades
Nombre del producto |
FM 4-64 dye |
|---|---|
Fórmula molecular |
C34H53Br2N3 |
Peso molecular |
663.6 g/mol |
Nombre IUPAC |
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide |
InChI |
InChI=1S/C34H53N3.2BrH/c1-6-11-27-36(28-12-7-2)34-22-20-32(21-23-34)18-15-13-14-16-19-33-24-29-35(30-25-33)26-17-31-37(8-3,9-4)10-5;;/h13-16,18-25,29-30H,6-12,17,26-28,31H2,1-5H3;2*1H/q+2;;/p-2 |
Clave InChI |
YLCOJTKDARPCKE-UHFFFAOYSA-L |
SMILES isomérico |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



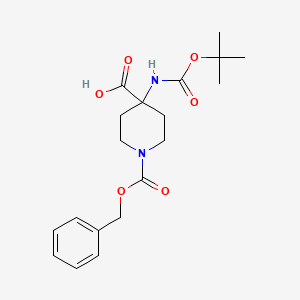
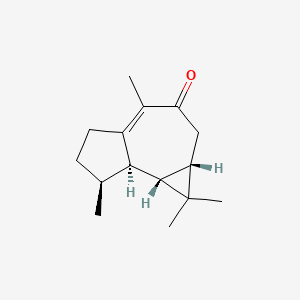
![(2S,4S)-2-amino-5-[[(3R,4R,7S,10S,11S)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1264451.png)
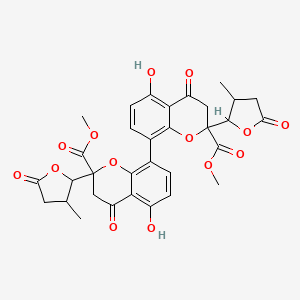
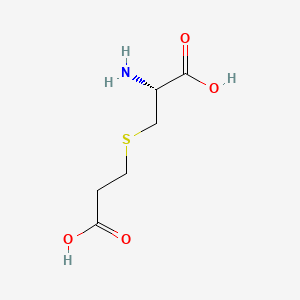

![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)
![Sodium 3-[(4E)-4-[(2E,4Z)-4-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-buten-1-ylidene]-1(4H)-quinolinyl]-1-propanesulfonate](/img/structure/B1264459.png)
![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)
